molecular formula C16H13AsN2O11S2 B1667613 Arsenazo I CAS No. 520-10-5

Arsenazo I

Cat. No. B1667613
CAS RN: 520-10-5
M. Wt: 548.3 g/mol
InChI Key: NJZWLEZSGOTSHR-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arsenazo I is a chemical compound with the linear formula (HO)2C10H3(SO3R)2N=NC6H4As(O)(OR)2, where R = 3Na and 1H . It is known for its chelating action and has been used for analytical purposes .


Molecular Structure Analysis

The molecular formula of Arsenazo I is C16H13AsN2O11S2 . The exact mass is 547.917671 g/mol . The structure includes hydrogen bond donor count of 6 and hydrogen bond acceptor count of 13 .


Chemical Reactions Analysis

Arsenazo I is known for its chelating action and has been used for analytical purposes . It has been used in resonance light scattering techniques for the determination of protein .


Physical And Chemical Properties Analysis

Arsenazo I has a molecular weight of 548.3 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 13 .

Scientific Research Applications

1. Electrochemical Anodizing

  • Summary of Application: Arsenazo I is used as an additive in the electrochemical anodizing of pure aluminum foil in malonic acid .
  • Methods of Application: The process involves the dissolution of aluminum, which increases with the concentration of Arsenazo I. The addition of Arsenazo I leads to an increase in the volume expansion factor due to the incorporation of organic compounds and an increased number of hydroxyl groups in the porous aluminum oxide film .
  • Results or Outcomes: At a current density of 15 mA·cm −2 and an Arsenazo I concentration of 3.5 g·L −1, the carbon content in the anodic alumina of 49 at. % was achieved . An increase in the current density and concentration of Arsenazo I caused the formation of an arsenic-containing compound with the formula Na 1,5 Al 2 (OH) 4,5 (AsO 4) 3 ·7H 2 O in the porous aluminum oxide film phase .

2. Sorption Behavior Study

  • Summary of Application: Arsenazo I is used to study the sorption behavior of Th (IV) and U (VI) from solutions .
  • Methods of Application: Three different types of ion exchangers namely Dowex-50 WX8, AG-2X8 and Chelex-100 are used to study the sorption behavior of Th (IV) and U (VI) from solutions of Arsenazo-I .
  • Results or Outcomes: Possible species sorbed on these resins or present in solutions of U (VI)-and Th (IV)-Arsenazo-I at different concentrations and at different hydrogen ion concentrations are identified . From the obtained data, optimal conditions for separating the two elements are recommended .

3. Anodizing of Metals

  • Summary of Application: Arsenazo I is used in the anodizing of metals, specifically aluminum. This process contributes to nanotechnology and nanofabrication .
  • Methods of Application: The anodizing process involves the dissolution of aluminum, which increases with the concentration of Arsenazo I. The addition of Arsenazo I leads to an increase in the volume expansion factor due to the incorporation of organic compounds and an increased number of hydroxyl groups in the porous aluminum oxide film .
  • Results or Outcomes: The process results in the formation of peculiar porous aluminum oxide films .

4. Photometric Determination of Uranyl Ion

  • Summary of Application: Arsenazo I is used in the photometric determination of uranyl ion .
  • Methods of Application: Gold nanoparticles (AuNPs) are functionalized with Arsenazo I via reductive synthesis of AuNPs in the presence of Arsenazo I .
  • Results or Outcomes: The indicator dye is shown to be immobilized on the AuNPs via interaction between gold and sulfo groups .

5. Complexing Sorbents

  • Summary of Application: Arsenazo I is used in the development of complexing sorbents, which have the capability of adsorbing bisazo compound metal ions from acid solutions .
  • Methods of Application: The process involves the use of calcium salts as activators, which significantly increase the yields of both Arsenazo III and the complexing sorbents .
  • Results or Outcomes: The use of these complexing sorbents has been found to be comparable in efficiency to organic coprecipitating agents, and the preconcentration technique is reasonably simple .

6. Photometric Determination of Certain Elements

  • Summary of Application: Arsenazo I and other azo compounds are used in the photometric determination of certain elements .
  • Methods of Application: The process involves the use of Arsenazo III and its analogs, which were introduced into analytical practice for the determination of more than 50 chemical elements .
  • Results or Outcomes: Unique analytical properties of Arsenazo III were studied in detail both in practice and theory. The reagent is widely used in industry and scientific research for the photometric determination of U, Th, Zr, Hf, Pd, Sc, Pa, Np, Pu, Am, Cm etc .

Safety And Hazards

Arsenazo I is toxic if swallowed or inhaled . It is very toxic to aquatic life with long-lasting effects . Chronic exposure may cause liver and kidney injury and cancer .

Future Directions

Arsenazo I has been used in the anodizing of metals, contributing to nanotechnology and nanofabrication . The addition of Arsenazo I to the anodizing process of pure aluminum foil in malonic acid led to an increase in the volume expansion factor due to the incorporation of organic compounds and an increased number of hydroxyl groups in the porous aluminum oxide film .

properties

IUPAC Name

3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13AsN2O11S2/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZWLEZSGOTSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13AsN2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101047993
Record name Arsenazo I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101047993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Acros Organics MSDS]
Record name Arsenazo I
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11975
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Arsenazo I

CAS RN

520-10-5, 3547-38-4
Record name Arsenazo I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenazo I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 3-((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenazo I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101047993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 2-(-hydrogen arsonatophenylazo)-1,8-dihydroxynaphthalene-3,6-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arsenazo I
Reactant of Route 2
Reactant of Route 2
Arsenazo I
Reactant of Route 3
Reactant of Route 3
Arsenazo I
Reactant of Route 4
Reactant of Route 4
Arsenazo I
Reactant of Route 5
Reactant of Route 5
Arsenazo I
Reactant of Route 6
Reactant of Route 6
Arsenazo I

Citations

For This Compound
1,420
Citations
A Muk, R Radosavljević - Croatica Chemica Acta, 1967 - hrcak.srce.hr
… arsenazo I, especially protonation of arsenazo I, indicate that the binding of metals in complexes with arsenazo I … Arsenazo I protonates in strongly acidic medium. The difference Li /... bet…
Number of citations: 15 hrcak.srce.hr
VN Losev, OV Buyko, AK Trofimchuk, ON Zuy - Microchemical Journal, 2015 - Elsevier
… -2-naphthylazo)benzenearsonic acid (Arsenazo I) was developed and studied in the present work. Conditions for immobilizing Arsenazo I on the aminated silica surface were studied: …
Number of citations: 67 www.sciencedirect.com
S Shibata, K Goto, Y Ishiguro - Analytica Chimica Acta, 1972 - Elsevier
… However, although the absorption spectra of arsenazo I and III overlap … 01 arsenazo I.,. Of course. at the combination … the AA value for arsenazo I should bc sufficiently Iargc. From Fig. I. …
Number of citations: 33 www.sciencedirect.com
A Poznyak, G Knörnschild, A Karoza, M Norek… - Materials, 2021 - mdpi.com
… The influence of arsenazo-I additive on electrochemical anodizing of pure aluminum foil in … increased with increasing arsenazo-I concentration. The addition of arsenazo-I also led to an …
Number of citations: 6 www.mdpi.com
SB Savvin - Talanta, 1964 - Elsevier
… Arsenazo III gives colour reactions with a smaller number of elements than arsenazo I or arsenazo II. It is found that no colour reactions are observed for elements the cations of which …
Number of citations: 79 www.sciencedirect.com
R Caletka, M Kyrš, J Rais - Journal of Inorganic and Nuclear Chemistry, 1964 - Elsevier
… The aim of this work was, to find out whether EDTA or Arsenazo I (3-(2-arsonophenylazo)4,5-dihydroxy 2,7-naphthalene disulphonic acid) may also be used for this purpose, and to …
Number of citations: 20 www.sciencedirect.com
M Macka, B Paull, DP Bogan, PR Haddad - Journal of Chromatography A, 1998 - Elsevier
… with the metallochromic ligand arsenazo I as a model system, … a BGE containing 1 mM arsenazo I resulted in severe peak … as low as 1:1000 to arsenazo I, also caused substantial peak …
Number of citations: 13 www.sciencedirect.com
PL Dorogi, U Santarius, E Neumann - Analytical Biochemistry, 1982 - Elsevier
… , dissociation equilibrium constants at zero ionic strength (K 0 ), and molar extinction difference coefficients (Δϵ λ ) at the wavelength λ of the metallochromic indicators arsenazo I (ArsI) …
Number of citations: 9 www.sciencedirect.com
F El-Sweify, M Kamel - Journal of radioanalytical and nuclear …, 1996 - akjournals.com
… (VI) from aqueous solutions containing Arsenazo-I with the organic solvents tridodecylamine (… spectrophotometric determination of these elements using Arsenazo-I without interference. …
Number of citations: 8 akjournals.com
VM Ivanov, NI Ershova, VN Figurovskaya - Journal of Analytical Chemistry, 2004 - Springer
… An acidic solution precludes the formation of Arsenazo I … , while the sorption of the Arsenazo I complexes of thorium with an … The hydrophilicity of Arsenazo I ensures the high reactivity of …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.